Tebipenem is an oral carbapenem antibiotic, against penicillin-nonsusceptible Streptococcus pneumoniae.
Related Compounds
Tebipenem Pivoxil Hydrobromide (TBP-PI-HBr)
Compound Description: Tebipenem pivoxil hydrobromide is the orally bioavailable prodrug of tebipenem. [, , , , , , , , , , ] It is converted to the active moiety, tebipenem, in the enterocytes of the gastrointestinal tract. []
Relevance: TBP-PI-HBr is directly relevant to tebipenem as it is the pro-drug form that allows for oral administration. [] The pharmacokinetic properties and efficacy of TBP-PI-HBr are crucial for understanding the clinical application of Tebipenem. []
Meropenem
Compound Description: Meropenem is an intravenous carbapenem antibiotic. [, , , , , , , , , ] It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, including extended-spectrum β-lactamase (ESBL)-producing strains.
Relevance: Meropenem serves as a key comparator to Tebipenem in many studies, highlighting Tebipenem’s potential as an oral alternative to intravenous carbapenem therapy. [, ] The similar spectrum of activity and comparable MIC values against certain pathogens are notable points of comparison. [, ]
Ertapenem
Compound Description: Ertapenem is another intravenous carbapenem antibiotic known for its long half-life. [, , , , , , , , , , ] Like Tebipenem, it demonstrates activity against many Gram-positive and Gram-negative bacteria, including some ESBL producers.
Relevance: Similar to meropenem, ertapenem is frequently compared to Tebipenem, particularly in the context of treating complicated urinary tract infections (cUTIs). [, ] The studies often focus on comparing their efficacy and safety profiles to assess Tebipenem’s potential as a step-down or alternative therapy in this clinical setting. []
Doripenem
Compound Description: Doripenem is an intravenous carbapenem antibiotic with broad-spectrum activity, similar to Tebipenem. [] It is used to treat a variety of bacterial infections.
Relevance: Doripenem is often included in comparative studies assessing the in vitro activity of Tebipenem against various bacterial isolates. []
Imipenem
Compound Description: Imipenem is an intravenous carbapenem antibiotic, frequently used in combination with cilastatin (a renal dehydropeptidase inhibitor) to prevent its degradation in the kidneys. [, , ]
Relevance: Imipenem, alongside other carbapenems, provides a comparative reference point for Tebipenem’s in vitro activity. [, ] The lower MIC values demonstrated by Tebipenem against certain organisms highlight its potential advantages. []
Ciprofloxacin
Compound Description: Ciprofloxacin is a fluoroquinolone antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. [, ]
Relevance: Ciprofloxacin is often included as a comparator in in vivo efficacy studies, especially those involving biothreat pathogens. [] This comparison helps to establish the relative effectiveness of Tebipenem in scenarios where ciprofloxacin is a standard treatment option. []
Trimethoprim/Sulfamethoxazole
Compound Description: Trimethoprim/sulfamethoxazole (TMP/SMX) is a combination antibiotic commonly used to treat UTIs. [, ]
Relevance: The research highlights that Tebipenem maintains its activity against isolates demonstrating co-resistance to TMP/SMX, unlike some other antibiotics. [] This finding is crucial for potentially positioning Tebipenem as a treatment option for infections caused by multidrug-resistant organisms.
Ceftazidime
Compound Description: Ceftazidime is a third-generation cephalosporin antibiotic. [] It has a broad spectrum of activity, particularly against Gram-negative bacteria.
Relevance: Ceftazidime is used as a marker in the research to define and categorize extended-spectrum β-lactamase (ESBL)-producing isolates. [] While not structurally related to tebipenem, it is relevant in defining the resistance patterns of the bacteria that tebipenem is effective against.
Ceftriaxone
Compound Description: Ceftriaxone is another third-generation cephalosporin antibiotic with broad-spectrum activity, similar to ceftazidime. []
Relevance: Like ceftazidime, ceftriaxone is used in the studies to categorize ESBL-producing bacterial isolates, thereby providing context for the effectiveness of Tebipenem against such resistant pathogens. []
Aztreonam
Compound Description: Aztreonam is a monobactam antibiotic with activity primarily against Gram-negative bacteria. []
Relevance: Similar to ceftazidime and ceftriaxone, aztreonam is used as a marker for identifying and classifying ESBL-producing Enterobacterales isolates in the research. [] This classification helps in understanding the resistance patterns of isolates for which Tebipenem might be a viable treatment option.
Amoxicillin-clavulanate
Compound Description: Amoxicillin-clavulanate is a combination antibiotic consisting of a penicillin-class antibiotic (amoxicillin) and a β-lactamase inhibitor (clavulanate). []
Relevance: This oral antibiotic combination is often included in the research as a comparator to assess the susceptibility patterns of UTI-causing bacteria. [] This comparison highlights the potential role of Tebipenem in scenarios where resistance to amoxicillin-clavulanate is prevalent.
Levofloxacin
Compound Description: Levofloxacin is a fluoroquinolone antibiotic with activity against a broad range of bacterial species. [, , ]
Relevance: Levofloxacin often serves as a comparator in studies evaluating the effectiveness of Tebipenem, particularly in the context of treating respiratory tract infections. [] This comparison helps to demonstrate the relative potency and potential advantages of Tebipenem, especially against resistant strains.
Tebipenem-Avibactam
Compound Description: This is a combination of Tebipenem and Avibactam. [] Avibactam is a non-β-lactam β-lactamase inhibitor. This combination showed potent bactericidal activity against Mycobacterium abscessus in vitro and efficacy in a mouse model of M. abscessus lung infection. []
Vaborbactam
Compound Description: Vaborbactam is a cyclic boronic acid β-lactamase inhibitor. []
Relevance: While not directly combined with tebipenem in the provided research, vaborbactam is used in conjunction with meropenem for comparative purposes, particularly in the context of treating Mycobacterium tuberculosis complex. [] This comparison allows researchers to assess the relative efficacy of Tebipenem combined with a β-lactamase inhibitor.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SNJ-1945 is a calpain inhibitor with more favorable retinal penetration, high oral bioavailability, and long half-life. SNJ1945 rescued defective function in lissencephaly. SNJ-1945 protects SH-SY5Y cells against MPP(+) and rotenone. SNJ-1945 reduces murine retinal cell death in vitro and in vivo. SNJ-1945 has good aqueous solubility, can prevents the heart from KCl arrest-reperfusion injury associated with the impairment of total Ca(2+) handling by inhibiting the proteolysis of alpha-fodrin as a cardioplegia.
DWK-1339 is an inhibitor of amyloid-β (Aβ) aggregation. It inhibits aggregation of monomeric Aβ (1-42) (Aβ42) and induces disaggregation of Aβ42 fibrils in vitro when used at concentrations ranging from 3.1 to 50 µM. DWK-1339 (10 µM) reduces Aβ42-induced toxicity in HT-22 cells. In vivo, DWK-1339 (10 mg/kg) increases step-through latency in a passive avoidance test and increases spontaneous alteration in the Y-maze compared with vehicle control mice in a mouse model of Aβ42-induced acute Alzheimer's disease. It also decreases brain levels of Aβ42 and increases spontaneous alteration in the Y-maze in the APP/PS1 transgenic mouse model of Alzheimer's disease. SNU-0039, also known as DWK-1339, is an inhibitor of β-amyloid protein aggregation as an anti-Alzheimer's agent.
SNS-062 analog is an inhibitor of Bruton’s tyrosine kinase (BTK; IC50 = <100 nM). SNS062-analog is a non-covalently binding inhibitor of Bruton's tyrosine kinase (BTK). SNS062-analog was mistakenly listed and sold as SNS-062 by some reagent suppliers. SNS062-analog was reported in patent WO 2011029043 (Sunesis Pharmaceuticals). SNS062-analog showed IC50 of <100 nM, against Bruton's tyrosine kinase (Btk kinase). NOTE: SNS-062 (also known as Vecabrutinib, CAT#561137) is a clinical stage drug candidate.
SNU-BP is an agonist of PPAR-gamma, inhibiting lipopolysaccharide (LPS)-induced NO production and pro-inflammatory cytokines. SNU-BP potentiates interleukin-4-induced arginase-1 expression, and promotes microglial polarization toward an M2 anti-inflammatory phenotype.
SNX0723 is an orally available, Hsp90 inhibitor that exhibits antitumour activity in vitro. It has an EC50 for inhibition of α-synuclein (αSyn) oligomerization of approximately 48 nM and was able to rescue αSyn-induced toxicity.